molecular formula C14H17N3O9 B1665923 Azaribine CAS No. 2169-64-4

Azaribine

Cat. No.: B1665923
CAS No.: 2169-64-4
M. Wt: 371.30 g/mol
InChI Key: QQOBRRFOVWGIMD-UHFFFAOYSA-N
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Description

Azaribine, also known as triacetyl-6-azauridine, is a drug that was initially developed for the treatment of psoriasis. It also exhibits anti-cancer and antiviral properties. This compound is a prodrug, which means it is metabolized in the body to produce the active compound 6-azauridine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azaribine is synthesized through the acetylation of 6-azauridine. The process involves the reaction of 6-azauridine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, resulting in the formation of triacetyl-6-azauridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Azaribine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azaribine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nucleoside analogs.

    Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Explored for its therapeutic potential in treating psoriasis, cancer, and viral infections.

    Industry: Utilized in the development of antiviral and anticancer drugs

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual role as a prodrug and its broad-spectrum antiviral activity. Unlike other similar compounds, this compound is specifically designed to be metabolized into 6-azauridine, providing targeted therapeutic effects .

Properties

IUPAC Name

[3,4-diacetyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O9/c1-6(18)23-5-9-11(24-7(2)19)12(25-8(3)20)13(26-9)17-14(22)16-10(21)4-15-17/h4,9,11-13H,5H2,1-3H3,(H,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOBRRFOVWGIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859707
Record name 2-(2,3,5-Tri-O-acetylpentofuranosyl)-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169-64-4
Record name Azaribin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Azaribine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.832
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Azaribine?

A1: this compound, a prodrug, is converted to 6-azauridine, which is further metabolized to 6-azauridine 5'-monophosphate. This metabolite acts as an antagonist of orotidylic acid decarboxylase, an enzyme essential for pyrimidine biosynthesis. [, , ] This inhibition leads to the accumulation of orotic acid and orotidine and disrupts the synthesis of pyrimidine nucleotides, ultimately impacting DNA and RNA synthesis. [, , , , ]

Q2: How does the inhibition of pyrimidine biosynthesis by this compound relate to its antipsoriatic effects?

A2: Psoriasis is characterized by the hyperproliferation of epidermal cells. [] By inhibiting pyrimidine biosynthesis, this compound effectively targets rapidly dividing cells, including those responsible for the accelerated epidermal growth in psoriasis. []

Q3: What is the molecular formula and weight of this compound?

A3: The provided abstracts do not contain specific details about the molecular formula, weight, or spectroscopic data of this compound.

Q4: Have any studies investigated the structure-activity relationship of this compound or its analogs?

A4: While the provided abstracts don't directly explore the SAR of this compound, some studies mention its active metabolite, 6-azauridine, and other related compounds like 6-azacytosine and 6-azauracil. [] These compounds share structural similarities, suggesting a potential basis for exploring structure-activity relationships within this class of pyrimidine analogs.

Q5: What is known about the stability and formulation of this compound?

A5: Information regarding the specific stability profile and formulation strategies for this compound is not detailed in the provided abstracts.

Q6: Are there any specific SHE regulations regarding the handling and use of this compound?

A6: The provided abstracts, primarily focused on clinical studies, do not delve into specific SHE regulations for this compound. As a research chemical, standard safety protocols and adherence to relevant regulatory guidelines are crucial.

Q7: How do the urinary levels of orotic acid and orotidine correlate with this compound therapy?

A8: Elevated urinary excretion of orotic acid and orotidine is a direct consequence of this compound's mechanism of action. [, , ] These metabolites can be monitored, and studies suggest that high levels in the urine correlate with both clinical response and potential central nervous system toxicity. []

Q8: What in vivo models have been used to study the efficacy of this compound?

A9: While the abstracts mainly focus on clinical studies in humans, one study utilizes a guinea pig epidermal cell line (GP18 cells) to assess the effects of various antipsoriasis drugs, including this compound, on cell growth. []

Q9: Is there evidence of resistance development to this compound in the treatment of psoriasis?

A9: The abstracts do not specifically address the development of resistance to this compound.

Q10: What are the known toxicities and side effects associated with this compound?

A12: this compound therapy has been linked to various side effects, with the most common being mild, reversible anemia. [, , , ] Other reported side effects include:

  • Central nervous system toxicity: Manifesting as depression, lethargy, and ataxia. This toxicity appears to correlate with high urinary levels of orotic acid and orotidine. [, , ]
  • Gastrointestinal symptoms: These are usually mild and transient. []
  • Thromboembolic events: Although infrequent, these events have been reported and are a serious concern. [, , ]
  • Homocystinemia: this compound treatment can lead to elevated levels of homocysteine in the blood. [, ]

Q11: What is the significance of homocystinemia in the context of this compound therapy?

A13: The occurrence of homocystinemia during this compound treatment raises concerns due to the potential link between elevated homocysteine levels and thromboembolic events. [, ] The exact mechanism by which this compound induces homocystinemia remains unclear. []

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